molecular formula C18H6F18N2O B1271884 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole CAS No. 231630-89-0

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole

Cat. No.: B1271884
CAS No.: 231630-89-0
M. Wt: 608.2 g/mol
InChI Key: UDCDZRZPEPWCJI-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole has several applications in scientific research:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) of 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole .

Preparation Methods

The synthesis of 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole typically involves the reaction of appropriate pyrazole derivatives with benzoyl chloride and nonafluorobutyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: The nonafluorobutyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the nonafluorobutyl groups can enhance the compound’s stability and solubility. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of benzoyl and nonafluorobutyl groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)pyrazol-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6F18N2O/c19-11(20,13(23,24)15(27,28)17(31,32)33)8-6-9(38(37-8)10(39)7-4-2-1-3-5-7)12(21,22)14(25,26)16(29,30)18(34,35)36/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCDZRZPEPWCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6F18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371062
Record name 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231630-89-0
Record name 1-Benzoyl-3,5-bis(nonafluorobutyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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